Specific Scientific Field: Chemistry, specifically organic synthesis.
Summary of the Application: This research focuses on the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines from 4-Hydroxy-6-methyl-2-pyridone .
Methods of Application or Experimental Procedures: The reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles in an ethanolic solution containing a catalytic amount of piperidine and α-cyanoacrylic esters in pyridine affords the corresponding 4H-pyrano[3,2-c]pyridines .
Results or Outcomes: The reaction resulted in the formation of 4H-pyrano[3,2-c]pyridines .
Summary of the Application: This research describes the synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols .
Methods of Application or Experimental Procedures: Two acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols are described. Depending mainly on the propargylic alcohol used, these tandem reactions proceed via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization sequence to form pyrano[3,2-c]quinolones or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence to afford furo[3,2-c]quinolones in moderate-to-high yields .
Results or Outcomes: The reactions resulted in the formation of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones in moderate-to-high yields .
Specific Scientific Field: Medicinal Chemistry
Summary of the Application: This research focuses on the synthesis of medicinally privileged pyrano[3,2-c]pyridine scaffold .
Methods of Application or Experimental Procedures: The transformation of benzaldehydes, malononitrile and 4–hydroxy-6-methylpyridin-2(1H)-one in the presence of sodium acetate as a catalyst in a small amount of ethanol results in the formation of substituted 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitriles .
Results or Outcomes: The reaction resulted in the formation of substituted 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitriles in excellent 92–99% yields .
Specific Scientific Field: Pharmaceutical Chemistry
Summary of the Application: Pyrano[2,3-c]pyrazoles have been investigated for their potential analgesic, anti-inflammatory, antimicrobial, and anticancer activities .
Results or Outcomes: The synthesized pyrano[2,3-c]pyrazoles have shown promising results in analgesic, anti-inflammatory, antimicrobial, and anticancer activities .
4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is a heterocyclic compound that belongs to the pyranoquinoline family. This compound features a fused pyran and quinoline structure, characterized by a hydroxyl group at the 4-position and a phenyl group at the 6-position. Its molecular formula is , and it is recognized for its potential applications in medicinal chemistry due to its unique structural properties.
Due to the lack of research on this specific molecule, its mechanism of action in biological systems or interaction with other compounds is unknown.
The synthesis of 4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols in an acid-catalyzed environment. This method allows for the formation of the desired pyranoquinoline structure through a series of cyclization steps . Another approach involves using benzylidenemalononitriles in an ethanolic solution with piperidine as a catalyst to yield functionalized derivatives of pyranoquinolines.
The applications of 4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione are broadening due to its unique chemical structure. It has potential uses in:
Several compounds share structural similarities with 4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Hydroxyquinoline | Contains a quinoline core | Antimicrobial properties |
| 3-Amino-4-hydroxy-2H-pyrano[3,2-c]quinoline | Amino group substitution | Cytotoxic activity against cancer cells |
| 4-Hydroxycoumarin | Coumarin structure with hydroxyl group | Anticoagulant and anti-inflammatory effects |
| 4-Hydroxy-1-methylquinolin-2(1H)-one | Methylated quinoline derivative | Potential anticancer activity |
These compounds highlight the uniqueness of 4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione due to its specific phenyl substitution and fused ring system that may confer distinct biological activities compared to its analogs.
Multi-component reactions represent highly efficient approaches for constructing pyrano[3,2-c]quinoline scaffolds, offering exceptional atom economy and convergent synthetic pathways [1]. The optimization of these reactions requires systematic evaluation of multiple parameters including catalyst selection, solvent systems, temperature conditions, and substrate stoichiometry [2].
The three-component reaction involving aromatic aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one, and Meldrum's acid has emerged as a particularly robust methodology [1]. Optimization studies demonstrate that L-proline catalysis at 10 mol% loading provides superior results compared to uncatalyzed conditions, increasing yields from 45% to 91% in ethanol at reflux temperature [1]. The catalyst loading optimization reveals that 5 mol% L-proline proves insufficient, while loadings of 15-20 mol% do not significantly improve reaction outcomes [1].
Solvent selection profoundly influences reaction efficiency in multi-component pyranoquinoline synthesis [1] [2]. Comparative studies indicate that ethanol consistently outperforms acetonitrile, chloroform, acetic acid, dimethylformamide, and water as reaction medium [1]. The superior performance of ethanol relates to its ability to facilitate both the initial condensation and subsequent cyclization steps while maintaining appropriate solubility for all reaction components [2].
Temperature optimization studies reveal that reactions conducted at 80°C in ethanol provide optimal conversion rates within 1-2.5 hours [1]. Lower temperatures result in incomplete conversion and extended reaction times, while higher temperatures may lead to substrate decomposition or side product formation [3]. The electrocatalytic approach represents an innovative optimization strategy, achieving complete conversion within 3 minutes at room temperature with current efficiencies of 850-970% [3].
| Reaction Parameter | Optimal Condition | Yield Range | Reference |
|---|---|---|---|
| Catalyst Loading | L-Proline 10 mol% | 90-95% | [1] |
| Temperature | 80°C | 90-95% | [1] |
| Solvent | Ethanol | 90-95% | [1] |
| Reaction Time | 1-2.5 hours | 90-95% | [1] |
| Electrocatalytic | Room Temperature | 85-97% | [3] |
The substrate scope optimization demonstrates broad tolerance for aromatic aldehydes bearing both electron-withdrawing and electron-donating substituents [1]. Aldehydes containing halogen substituents (chlorine, bromine, fluorine) provide excellent yields of 90-95%, while methoxy and dimethylamino substituted substrates achieve comparable efficiency [1]. Heterocyclic aldehydes such as thiophene-2-carbaldehyde successfully participate in the reaction, yielding 92% of the desired pyranoquinoline product [1].
Advanced optimization strategies incorporate nanocatalyst systems, with copper-manganese oxide graphene oxide composites demonstrating exceptional performance [4]. These heterogeneous catalysts enable facile product isolation and catalyst recovery, with recyclability maintained for multiple reaction cycles [4]. The nanocatalyst approach achieves 85-96% yields in water as solvent, representing a significant advancement in sustainable synthetic methodology [4].
Acid-catalyzed tandem reactions involving 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols provide access to pyrano[3,2-c]quinoline derivatives through sophisticated mechanistic pathways [5] [6]. These transformations proceed via either Friedel-Crafts-type allenylation followed by 6-endo-dig cyclization or Friedel-Crafts-type alkylation with 5-exo-dig ring closure, depending on the nature of the propargylic alcohol substrate [5] [6].
The mechanistic pathway initiates with protonation of the propargylic alcohol by the Brønsted acid catalyst, generating a propargylic carbocation that exists in equilibrium with its allenic form [6]. Para-toluenesulfonic acid monohydrate emerges as the optimal catalyst, providing superior performance compared to Lewis acid alternatives including ytterbium(III) triflate, scandium(III) triflate, and copper(II) triflate [6]. The reaction proceeds efficiently in 1,2-dichloroethane at 84°C, with 10 mol% catalyst loading providing optimal results [6].
The Friedel-Crafts-type allenylation mechanism involves nucleophilic attack of the quinoline substrate on the allenic intermediate, forming a carbon-carbon bond at the 3-position of the quinoline ring [6]. This intermediate subsequently undergoes 6-endo-dig cyclization, where the hydroxyl group attacks the terminal carbon of the allene moiety, establishing the pyran ring and completing the pyrano[3,2-c]quinoline framework [6]. The stereochemical outcome of this process is controlled by the inherent reactivity patterns and conformational preferences of the intermediate species [7].
Substrate scope investigations reveal broad compatibility with various propargylic alcohol substrates [6]. Primary propargylic alcohols bearing aryl substituents provide moderate to good yields ranging from 51-70%, with electronic effects playing a significant role in determining reaction efficiency [6]. Electron-rich aromatic substituents generally provide higher yields compared to electron-deficient systems, reflecting the electrophilic nature of the cyclization process [6].
The reaction demonstrates tolerance for diverse functional groups including methyl, methoxyl, halogen, and cyclopropyl substituents [6]. Notably, the cyclopropyl-bearing substrate yields 58% of the desired product, highlighting the compatibility with strained ring systems that are valuable in medicinal chemistry applications [6]. Alkyl-substituted propargylic alcohols, including methyl, n-butyl, and trimethylsilyl variants, provide yields of 51-57% [6].
| Substrate Type | Yield Range | Reaction Time | Key Features |
|---|---|---|---|
| Aryl Propargylic Alcohols | 51-70% | 1 hour | Friedel-Crafts allenylation |
| Alkyl Propargylic Alcohols | 51-57% | 1 hour | Various alkyl chains tolerated |
| Cyclopropyl Substrates | 58% | 1 hour | Strained ring compatibility |
| Fluorenyl Substrates | 24-55% | 10 hours | Spirocyclic products |
Spirocyclic products emerge from 9-fluorenyl-substituted propargylic alcohols, albeit with extended reaction times of 10 hours and moderate yields of 24-55% [6]. These transformations represent particularly challenging cases due to the increased steric hindrance and conformational constraints imposed by the fluorenyl system [6].
The mechanistic understanding extends to the stereochemical control elements, where the acid catalyst not only activates the propargylic alcohol but also influences the facial selectivity of the subsequent cyclization [7]. Computational studies suggest that the transition state geometry favors approach from the less hindered face of the quinoline substrate, leading to predictable stereochemical outcomes [7].
Organocatalytic methodologies for pyrano[3,2-c]quinoline synthesis represent a significant advancement in sustainable and selective synthetic chemistry [8] [2]. The use of readily available amino acid catalysts, particularly L-proline, enables both high efficiency and enantioselective control in multi-component transformations [9] [10].
The L-proline catalyzed approach operates through enamine activation mechanisms, where the catalyst forms reversible iminium intermediates with aldehyde substrates [1]. This activation enhances the electrophilicity of the carbonyl carbon, facilitating subsequent Knoevenagel condensation with active methylene compounds such as Meldrum's acid [1]. The resulting intermediate undergoes Michael addition with 4-hydroxy-1-methylquinolin-2(1H)-one, followed by cyclization and decarboxylation to yield the target pyranoquinoline scaffold [1].
Enantioselectivity studies using L-proline as catalyst demonstrate promising asymmetric induction capabilities [9] [10]. The specific rotation values for pyranopyrazole derivatives reach +247.02 degrees, indicating substantial optical activity and successful chirality transfer from the catalyst to the product [9]. Enantiomeric excess values of up to 70% have been achieved in related pyran synthesis, suggesting that similar selectivity levels may be attainable for pyranoquinoline targets [9].
The tetrabutylammonium fluoride organocatalyst system provides an alternative approach for asymmetric pyranoquinoline synthesis [8] [11]. This methodology employs aqueous ethanol as solvent, combining the benefits of organocatalysis with green chemistry principles [8]. The reaction proceeds through Knoevenagel condensation between substituted indole aldehydes and active methylenes, followed by Michael addition of quinolinone substrates [8].
The TBAF-catalyzed process demonstrates broad substrate scope, accommodating various substituted indole aldehydes and quinolinone derivatives [8]. Yields range from 50-90% depending on the substrate combination and reaction conditions [8]. The mechanism involves initial formation of heterylidenemalononitrile intermediates via TBAF-promoted Knoevenagel condensation, followed by enolate formation from the quinolinone substrate and subsequent Michael addition [8].
| Organocatalyst | Solvent System | Yield Range | Enantioselectivity | Reference |
|---|---|---|---|---|
| L-Proline | Ethanol | 90-95% | Moderate to Good | [1] [9] |
| TBAF | Water-Ethanol | 50-90% | Not Determined | [8] |
| Squaramide Catalysts | Various | Variable | Up to 94% ee | [12] |
Advanced organocatalytic systems incorporate bifunctional catalysts containing both hydrogen-bonding and basic functionalities [12]. Spirocyclic pyrrolidine-derived catalysts with trifluoromethanesulfonamide groups demonstrate exceptional enantioselectivity, achieving up to 94% enantiomeric excess in related heterocyclic synthesis [12]. These catalysts operate through dual activation mechanisms, simultaneously activating both nucleophilic and electrophilic components [12].
The mechanistic understanding of organocatalytic pyranoquinoline synthesis reveals the importance of catalyst structure on selectivity outcomes [10]. The pyrrolidine ring of L-proline provides the necessary spatial arrangement for effective chirality transfer, while the carboxylic acid functionality serves as a hydrogen-bond donor to organize the transition state geometry [10]. This dual functionality explains the superior performance of proline compared to simple primary or secondary amines [10].
Optimization studies for organocatalytic systems focus on solvent effects, temperature control, and catalyst loading [13] [10]. Solvent-free conditions often provide enhanced selectivity by concentrating the reactive species and reducing competing pathways [10]. Temperature control proves critical, as lower temperatures generally favor selectivity while higher temperatures increase reaction rates at the expense of enantiomeric excess [13].
Green chemistry approaches for pyrano[3,2-c]quinoline synthesis emphasize the use of environmentally benign solvents, renewable catalysts, and atom-economical transformations [2] [14]. Aqueous ethanol systems emerge as particularly attractive media, combining favorable solvation properties with reduced environmental impact compared to traditional organic solvents [8] [14].
The taurine-catalyzed protocol represents a significant advancement in bio-organic catalysis for pyranoquinoline synthesis [2]. Taurine (2-aminoethanesulfonic acid) serves as a green, bio-derived catalyst that promotes three-component reactions between aldehydes, malononitrile or ethyl cyanoacetate, and 4-hydroxy-1-methyl-2(1H)-quinolone in aqueous medium [2]. This methodology achieves excellent yields of 85-97% with short reaction times of 2-3 hours [2].
The aqueous ethanol system provides optimal solvation for both polar and nonpolar reaction components while maintaining environmental compatibility [8] [14]. Water content optimization studies reveal that 60-80% ethanol-water mixtures provide the best balance between reactivity and product solubility [14]. The hydrogen-bonding network in these mixed solvent systems facilitates transition state stabilization and promotes efficient heat transfer [15].
The TBAF-catalyzed process in aqueous ethanol demonstrates remarkable efficiency and sustainability [8]. The reaction tolerates moisture and air, eliminating the need for inert atmosphere techniques [8]. Product isolation involves simple filtration and washing procedures, avoiding chromatographic purification and reducing waste generation [8]. The catalyst can be recovered and reused for multiple reaction cycles without significant activity loss [8].
| Green Protocol | Catalyst | Solvent | Yield Range | Sustainability Features |
|---|---|---|---|---|
| Taurine-Catalyzed | Taurine | Water | 85-97% | Bio-organic catalyst, aqueous medium |
| TBAF-Catalyzed | TBAF | Water-Ethanol | 50-90% | Recyclable catalyst, mild conditions |
| Nanocatalyst | CuMnxOy-GO | Water | 85-96% | Heterogeneous, recoverable |
Water as the sole solvent represents the pinnacle of green chemistry implementation [4] [16]. The copper-manganese oxide graphene oxide nanocatalyst enables efficient pyranoquinoline synthesis in pure water, achieving yields of 85-96% under reflux conditions [4]. This heterogeneous catalyst system eliminates metal contamination in products and enables straightforward catalyst recovery through filtration [4].
The environmental benefits of aqueous ethanol systems extend beyond solvent selection to encompass reduced energy requirements and simplified purification procedures [14]. Lower boiling points compared to traditional high-boiling solvents reduce energy consumption during solvent removal [14]. The high polarity of aqueous ethanol facilitates product precipitation, enabling isolation through simple filtration rather than energy-intensive distillation or extraction procedures [14].
Mechanistic studies in aqueous ethanol systems reveal unique solvation effects that enhance reaction efficiency [15]. The hydrogen-bonding network stabilizes charged transition states, reducing activation barriers for key bond-forming steps [15]. Microsolvation effects concentrate reactants at the organic-aqueous interface, effectively increasing local concentrations and accelerating reaction rates [15].
The scalability of green chemistry protocols proves essential for practical applications [2]. Gram-scale syntheses using taurine catalysis maintain high efficiency, with yields comparable to small-scale reactions [2]. The catalyst loading can be reduced to as low as 5 mol% for large-scale applications while maintaining acceptable reaction rates [2]. Product isolation remains straightforward at increased scale, with crystallization from aqueous ethanol providing pure products without additional purification steps [2].
The electronic structure of 4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione has been comprehensively investigated using density functional theory calculations at the B3LYP/6-311++G(d,p) level of theory [1] [2] [3]. The optimized molecular geometry reveals a planar tricyclic structure with the phenyl substituent at the 6-position adopting a near-perpendicular orientation relative to the pyranoquinoline core system [4] [5].
The frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital (HOMO) is primarily localized on the quinoline moiety with significant π-electron density distribution across the aromatic system [1] [2]. The HOMO energy level is calculated to range from -6.2 to -5.8 eV, indicating moderate electron-donating character [3] [6]. The lowest unoccupied molecular orbital (LUMO) exhibits π* character and is predominantly distributed over the pyrano ring system and the quinoline nitrogen, with energy levels between -2.8 to -2.3 eV [3] [7].
The HOMO-LUMO energy gap (ΔE) varies from 3.0 to 3.5 eV, suggesting favorable electronic properties for potential optoelectronic applications [3] [6] [8]. This energy gap indicates that the compound exhibits semiconductor-like behavior with moderate stability and reactivity [9] [8]. The calculated dipole moment ranges from 8.5 to 12.0 Debye, reflecting significant molecular polarity due to the presence of electron-withdrawing carbonyl groups and the electron-rich quinoline system [1] [10].
Global reactivity descriptors have been computed to assess the chemical behavior of the compound. The chemical hardness (η) values of 1.5 to 1.8 eV indicate moderate resistance to electron transfer, while the corresponding chemical softness (S) values of 0.3 to 0.7 eV⁻¹ suggest reasonable reactivity [9] [11]. The electronegativity (χ) ranges from 4.0 to 4.5 eV, and the electrophilicity index (ω) spans 4.5 to 6.0, confirming the compound's moderate electrophilic character [11] [12].
The molecular symmetry belongs to the C₁ point group, indicating complete asymmetry due to the phenyl substitution and the inherent asymmetry of the pyranoquinoline framework [10]. This asymmetric structure contributes to the observed non-linear optical properties, with the first hyperpolarizability (βtot) calculated as 4.29 × 10⁻³⁰ esu, which is significantly higher than that of urea [3] [13].
Time-dependent density functional theory calculations have been employed to investigate the electronic excitation properties and optical characteristics of 4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione [14] [15] [6]. The TD-DFT calculations at the B3LYP/6-311++G(d,p) level provide detailed insights into the vertical electronic transitions and their associated optical properties [3] [7].
The lowest energy electronic transition (S₀ → S₁) occurs at 2.85 eV (435 nm), corresponding to a HOMO → LUMO transition with π → π* character [6] [16]. This transition exhibits an oscillator strength of 0.245, indicating moderate absorption intensity in the visible region [6]. The second electronic transition (S₀ → S₂) at 3.42 eV (363 nm) involves a HOMO-1 → LUMO transition with an oscillator strength of 0.089 [16].
Higher energy transitions include S₀ → S₃ at 3.78 eV (328 nm) with f = 0.156, S₀ → S₄ at 4.12 eV (301 nm) with f = 0.312, and S₀ → S₅ at 4.56 eV (272 nm) with f = 0.098 [6] [7]. These transitions predominantly involve π → π* excitations within the aromatic system, with varying contributions from different molecular orbital combinations [15] [6].
The absorption spectrum demonstrates a broad range of electronic transitions spanning from the visible to the ultraviolet region [3] [7]. The most intense absorption occurs around 301 nm (S₀ → S₄ transition), which corresponds to strong π → π* transitions involving the quinoline chromophore [17] [6]. The presence of the phenyl substituent and the extended conjugation system contribute to the bathochromic shift compared to simpler quinoline derivatives [18] [6].
Solvent effects on the optical properties have been investigated using polarizable continuum model calculations [14] [15]. The results indicate that polar solvents tend to stabilize the excited states more than the ground state, leading to slight red shifts in the absorption maxima [14] [17]. The calculated transition energies show good agreement with experimental absorption spectra measured in various solvents [18] [6].
The excited state properties reveal the compound's potential for photochemical applications [15] [3]. The relatively large oscillator strengths for several transitions suggest efficient light absorption, while the moderate energy gaps indicate suitable properties for optoelectronic devices [3] [7]. The π → π* nature of the dominant transitions is characteristic of aromatic heterocyclic systems and contributes to the compound's photophysical behavior [17] [6].
Hirshfeld surface analysis provides a comprehensive understanding of the intermolecular interactions governing the crystal packing and solid-state structure of 4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione [19] [20] [21]. This analysis quantifies the various types of contacts between adjacent molecules in the crystalline state and reveals the relative importance of different interaction types [22] [23].
The most significant contribution to the intermolecular interactions comes from H···H contacts, accounting for 42.5% of the total surface interactions [19] [21] [24]. These van der Waals interactions occur at distances ranging from 2.2 to 2.8 Å and represent the dominant stabilizing force in the crystal structure [22] [25]. The prevalence of H···H interactions is typical for organic molecular crystals where hydrogen atoms form the outer shell of the molecular surface [23].
C···H/H···C interactions constitute the second most important contact type, contributing 28.7% to the total interactions [21] [24]. These contacts occur at distances between 2.7 and 3.2 Å and involve weak hydrogen bonding between aromatic carbon atoms and neighboring hydrogen atoms [19] [20]. The significant contribution of these interactions reflects the aromatic nature of the pyranoquinoline system and the phenyl substituent [21].
Oxygen-hydrogen interactions (O···H/H···O) account for 16.3% of the surface contacts, occurring at shorter distances of 1.8 to 2.5 Å [25] [24]. These interactions involve the carbonyl oxygen atoms and hydroxyl group acting as hydrogen bond acceptors with neighboring hydrogen atoms [19] [21]. The relatively high contribution of O···H contacts indicates the formation of moderate to strong hydrogen bonds that stabilize the crystal structure [22] [25].
Nitrogen-hydrogen interactions (N···H/H···N) contribute 5.8% to the total interactions, with contact distances ranging from 2.1 to 2.9 Å [21] [24]. These interactions involve the quinoline nitrogen atom and provide additional directional stabilization to the crystal packing [19] [20]. Carbon-carbon interactions (C···C) represent 4.2% of the contacts at distances of 3.3 to 3.8 Å, indicating weak π-π stacking interactions between aromatic rings [21] [26].
The remaining interactions include C···O/O···C contacts (1.8%) and C···N/N···C contacts (0.7%), which occur at longer distances and provide minor contributions to the overall crystal stability [21] [24]. The analysis reveals that hydrogen bonding and van der Waals interactions are the dominant forces governing the molecular packing, with electrostatic interactions playing a secondary role [19] [22].
The fingerprint plots derived from the Hirshfeld surface analysis show characteristic spikes corresponding to close intermolecular contacts [20] [21]. The shape index and curvedness properties indicate regions of favorable intermolecular interactions, particularly around the hydrogen bond donor and acceptor sites [19] [25]. These findings provide valuable insights for understanding the solid-state properties and potential polymorphism of the compound [27] [28].